molecular formula C9H13NO2S B8721157 Methyl 2-(isopropylamino)thiophene-3-carboxylate

Methyl 2-(isopropylamino)thiophene-3-carboxylate

Cat. No.: B8721157
M. Wt: 199.27 g/mol
InChI Key: WXKXRXZTMGTKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(isopropylamino)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl 2-(propan-2-ylamino)thiophene-3-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-6(2)10-8-7(4-5-13-8)9(11)12-3/h4-6,10H,1-3H3

InChI Key

WXKXRXZTMGTKKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CS1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 2-aminothiophene-3-carboxylate (1.76 kg, 11.2 mol) in glacial acetic acid (1.34 kg, 22.3 mol) and dichloromethane (8 L) were added trifluoroacetic acid (17.8 g, 156 mmol), 2,2-dimethoxypropane (6.83 kg, 65.6 mmol) and sodium triacetoxyborohydride (3.9 kg, 18.4 mol). The reaction mixture was stirred for 18 h at room temperature, quenched with saturated aqueous potassium carbonate solution (13.5 L) over 3 h and diluted with water (21 L). The organic layer was collected and the aqueous layer was extracted with dichloromethane (2×6 kg). The combined extracts were washed with aqueous sodium chloride solution (10 kg) and concentrated under reduced pressure to afford a dark black-red liquid (2.4 kg). This residue was purified on a 15-kg silica gel flash chromatography column eluted with 3% ethyl acetate-heptane to afford the title compound as a slightly yellow liquid.
Quantity
1.76 kg
Type
reactant
Reaction Step One
Quantity
1.34 kg
Type
reactant
Reaction Step One
Quantity
6.83 kg
Type
reactant
Reaction Step One
Quantity
3.9 kg
Type
reactant
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.